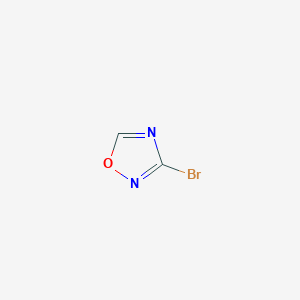

3-Bromo-1,2,4-oxadiazole

Description

Contextual Significance of Halogenated Heterocyclic Systems

Heterocyclic compounds, organic structures containing at least one non-carbon atom within a ring, are fundamental to medicinal chemistry, with a majority of FDA-approved drugs featuring a heterocyclic core. mdpi.com The strategic incorporation of halogen atoms—such as bromine, chlorine, or fluorine—into these rings has become a powerful tool in drug development and materials science. mdpi.com

Halogenation offers several advantages in medicinal chemistry. It can enhance a compound's membrane permeability, which is crucial for its ability to cross biological barriers like the blood-brain barrier. Furthermore, the introduction of a halogen can reduce the rate of metabolic degradation, thereby extending the active lifetime of a drug within the body. Halogen atoms can also introduce specific electronic effects and bonding interactions that enhance the binding affinity of a molecule to its biological target. chemicaljournals.com In materials science, halogenation influences the electronic properties of organic molecules, making them suitable for applications such as organic light-emitting diodes (OLEDs) and semiconductors.

The carbon-bromine bond, in particular, is a key functional group in synthetic chemistry. Its reactivity allows for a variety of subsequent chemical modifications, such as nucleophilic substitution and cross-coupling reactions, enabling the construction of complex molecular architectures from a simpler halogenated precursor. This makes halogenated heterocycles like 3-Bromo-1,2,4-oxadiazole highly valuable as versatile intermediates in the synthesis of novel compounds. mdpi.com

Overview of Oxadiazole Isomers and Their Distinctive Features

Oxadiazoles (B1248032) are a class of five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. They exist in four constitutional isomers, distinguished by the arrangement of the heteroatoms in the ring: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). rjptonline.org Of these, the 1,2,4- and 1,3,4-isomers are the most extensively studied and utilized in chemical research, largely due to their greater stability compared to the 1,2,3-isomer, which is prone to ring-opening. rjptonline.orgresearchgate.net

The 1,2,4- and 1,3,4-oxadiazole isomers, while both aromatic, exhibit significant differences in their physicochemical properties, which has important implications for their application, especially in drug design where they are often used as bioisosteres for ester and amide groups. rjptonline.org These differences are largely attributed to their distinct charge distributions and dipole moments. chemicaljournals.com

Studies comparing matched pairs of the two isomers have revealed that 1,3,4-oxadiazoles generally exhibit lower lipophilicity (a measure of a compound's fat-solubility), greater metabolic stability, and higher aqueous solubility than their 1,2,4-counterparts. chemicaljournals.com The 1,2,4-oxadiazole (B8745197) ring is considered an electron-poor azole, with the electron-withdrawing effect being more pronounced at the C5 position than the C3 position. rjptonline.org The relatively lower aromaticity of the 1,2,4-oxadiazole ring also contributes to its higher reactivity in ring rearrangement reactions. mdpi.com These distinct features allow chemists to fine-tune the properties of a molecule by selecting the appropriate oxadiazole isomer.

Table 1: Comparison of General Properties of 1,2,4- and 1,3,4-Oxadiazole Isomers

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |

| Stability | Generally stable, but less aromatic than the 1,3,4-isomer. mdpi.com | More stable and widely explored. rjptonline.org |

| Lipophilicity | Higher. chemicaljournals.com | Lower. chemicaljournals.com |

| Aqueous Solubility | Lower. chemicaljournals.com | Higher. chemicaljournals.com |

| Metabolic Stability | Generally lower. chemicaljournals.com | Generally higher. chemicaljournals.com |

| Synthetic Utility | Versatile synthetic intermediate. rjptonline.org | Common scaffold in medicinal chemistry. rjptonline.orgmdpi.com |

Research Landscape and Focus Areas for this compound

The this compound scaffold is a focal point of significant research interest, primarily due to the synthetic versatility afforded by the reactive bromine atom at the 3-position. This bromine atom serves as a handle for introducing a wide variety of functional groups through nucleophilic substitution reactions, allowing for the creation of extensive libraries of new compounds for biological screening and materials development.

Medicinal Chemistry: A major application of this compound is in the field of medicinal chemistry. Derivatives have been investigated for a range of therapeutic applications:

Anticancer Agents: Numerous studies have explored the potential of this compound derivatives as anticancer agents. For instance, 3-Bromo-5-tert-butyl-1,2,4-oxadiazole has been used to synthesize derivatives showing cytotoxicity against various cancer cell lines. One such derivative demonstrated an IC50 value of 92.4 µM against colon cancer cells. Other research has focused on linking the 1,2,4-oxadiazole core to other known anticancer agents, such as 5-fluorouracil, to create novel hybrid molecules. nih.gov

Antimicrobial and Nematicidal Agents: The 1,2,4-oxadiazole ring is present in compounds with antimicrobial properties. Recently, derivatives containing a haloalkyl group at the 5-position have been synthesized and shown to have potent nematicidal activity, in some cases superior to existing commercial nematicides. mdpi.com

Enzyme Inhibition: The 1,2,4-oxadiazole scaffold is a key component in the design of enzyme inhibitors, which are crucial for treating many diseases.

Materials Science: The electronic properties of the 1,2,4-oxadiazole ring make it a candidate for use in advanced materials. The ability to functionalize the this compound core allows for the tuning of its electronic and thermal properties for applications in organic electronics, such as OLEDs.

The following table summarizes some of the key derivatives of this compound and their areas of research.

Table 2: Selected Derivatives of this compound and Their Research Focus

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Research Area |

| 3-Bromo-5-phenyl-1,2,4-oxadiazole (B1276993) | 23432-94-2 | C₈H₅BrN₂O | 225.04 | Synthetic precursor for explosives. biosynth.com |

| 5-Benzyl-3-bromo-1,2,4-oxadiazole | 121562-10-5 | C₉H₇BrN₂O | 239.07 | Medicinal chemistry (antimicrobial, anticancer). |

| 3-Bromo-5-tert-butyl-1,2,4-oxadiazole | 1559059-83-4 | C₆H₉BrN₂O | 205.05 | Medicinal chemistry (anticancer), materials science. |

| 3-Bromo-5-ethyl-1,2,4-oxadiazole | 1256643-25-0 | C₄H₅BrN₂O | 177.00 | Chemical synthesis building block. chemscene.com |

| Ethyl this compound-5-carboxylate | 121562-09-2 | C₅H₅BrN₂O₃ | 221.01 | Chemical synthesis building block. sigmaaldrich.com |

| This compound-5-carboxylic acid | 1240783-12-3 | C₃HBrN₂O₃ | 192.96 | Chemical synthesis building block. a2bchem.comcymitquimica.com |

| 3-Bromo-5-methyl-1,2,4-oxadiazole | 1228427-07-3 | C₃H₃BrN₂O | 162.97 | Heterocyclic building block. bldpharm.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrN2O/c3-2-4-1-6-5-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUNSQBXWQNVSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Bromo 1,2,4 Oxadiazole Scaffolds

Functional Group Transformations at the Bromine Atom

The bromine atom at position 3 of the 1,2,4-oxadiazole (B8745197) ring is amenable to a variety of substitution and coupling reactions, providing a gateway to a diverse range of derivatives.

The C3-bromine can be readily displaced by various nucleophiles. This reactivity allows for the introduction of nitrogen and sulfur-based functional groups, which are common in pharmacologically active molecules.

Amination : Reactions with primary or secondary amines, often conducted in a polar aprotic solvent like DMF at elevated temperatures, yield 3-amino-1,2,4-oxadiazole derivatives. In some cases, copper(I) catalysis can facilitate the substitution, achieving high yields.

Thiolation : Thiol nucleophiles, such as thiophenols, can replace the bromine atom to form 3-thioether-1,2,4-oxadiazoles. These reactions are typically performed in the presence of a base like potassium carbonate in a solvent such as ethanol (B145695).

Table 1: Examples of Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Reagents/Conditions | Product | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| 3-Bromo-5-tert-butyl-1,2,4-oxadiazole | Morpholine | CuI, DMF, 100°C, 12 h | 3-Morpholino-5-tert-butyl-1,2,4-oxadiazole | 78–85 | |

| 3-Bromo-5-tert-butyl-1,2,4-oxadiazole | Thiophenol | K₂CO₃, EtOH, reflux, 8 h | 3-Phenylthio-5-tert-butyl-1,2,4-oxadiazole | 65–72 |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the 3-bromo-1,2,4-oxadiazole core is a competent substrate for these transformations.

Suzuki-Miyaura Coupling : This reaction enables the formation of C-C bonds by coupling the this compound with arylboronic acids. Catalysts like Pd(PPh₃)₄ are effective, producing 3-aryl-1,2,4-oxadiazole derivatives. This methodology is crucial for creating biaryl structures common in drug discovery. researchgate.net

Buchwald-Hartwig Amination : This reaction provides an alternative to classical nucleophilic amination for forming C-N bonds. It offers a broad substrate scope for coupling various amines with the this compound core, often under milder conditions than traditional methods. researchgate.netnih.gov

Table 2: Examples of Cross-Coupling Reactions

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Source(s) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-5-tert-butyl-1,2,4-oxadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, THF/H₂O, 60°C | 3-(4-Methoxyphenyl)-5-tert-butyl-1,2,4-oxadiazole | 82 |

Electrophilic and Nucleophilic Characterization of the Ring System

The 1,2,4-oxadiazole ring is an electron-poor azole, a characteristic that dictates its reactivity. nih.gov It is generally considered an electron-withdrawing group. mdpi.com

Electrophilic Sites : The carbon atoms of the ring are electrophilic and thus susceptible to nucleophilic attack. mdpi.comchim.it Due to the electron-withdrawing effects of both the O1 and N4 atoms, the C5 position is the most electrophilic and reactive site towards nucleophiles. researchgate.net The C3 position is a weaker electrophilic center. researchgate.net Consequently, nucleophilic aromatic substitution (SNAr) reactions occur more readily at C5. researchgate.net

Nucleophilic Sites : The ring is highly resistant to electrophilic substitution. nih.govresearchgate.net However, the nitrogen atoms can exhibit nucleophilic character. The N4 atom is the preferred site for reactions with external electrophiles, such as protonation and metal complexation. researchgate.net The N2 atom is generally not attacked by external nucleophiles but can participate in intramolecular rearrangements. psu.edu

Ring Rearrangement and Transformation Pathways

The 1,2,4-oxadiazole ring possesses relatively low aromaticity and a weak, cleavable O-N bond, making it prone to rearranging into more stable heterocyclic systems. mdpi.comchim.itresearchgate.net

Boulton-Katritzky Rearrangement (BKR) : This is a well-studied thermal rearrangement involving an internal nucleophilic substitution. chim.it It occurs when a three-atom side chain with a nucleophilic terminal atom is attached to C3 of the oxadiazole. The nucleophile attacks the electrophilic N2 atom of the ring, leading to the cleavage of the weak O-N bond and formation of a new, more stable heterocycle. chim.itpsu.edu

Migration-Nucleophilic Attack-Cyclization (MNAC) : This mechanism describes the base-mediated transformation of 3-acylamino-1,2,4-oxadiazoles into 2-acylamino-1,3,4-oxadiazole derivatives. chim.itresearchgate.net

Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) : This pathway is observed in reactions with bidentate nucleophiles, such as hydrazine. The nucleophile first attacks an electrophilic carbon of the ring (typically C5), causing the ring to open. Subsequent recyclization leads to a new heterocyclic system, such as a 1,2,4-triazole. chim.itresearchgate.net The transformation of 3-(2-aminoaryl)-1,2,4-oxadiazoles into 3-acylaminoindazoles is an extension of this type of rearrangement. rsc.org

Cycloaddition Reactions Leading to Fused Heterocyclic Architectures

The 1,2,4-oxadiazole moiety can serve as a building block in cycloaddition reactions to construct more complex, fused heterocyclic systems. These reactions leverage the inherent reactivity of the ring or attached functional groups.

[3+2] Cycloaddition : The synthesis of the 1,2,4-oxadiazole ring itself is often achieved via a 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide. nih.govresearchgate.net

[4+2] Cycloaddition : The 1,2,4-oxadiazole ring can participate as a component in [4+2] cycloadditions, reacting with dienophiles or dienes to create fused polycyclic structures. acs.org For instance, Rh(III)-catalyzed double C-H functionalization and annulation of 3-phenyl-1,2,4-oxadiazoles with diazo compounds can produce complex pyran-fused isoquinolines through a tandem reaction cascade. mdpi.com

Oxidative and Reductive Reactivity Profiles

The redox chemistry of the this compound scaffold is nuanced, with the ring itself showing moderate stability.

Oxidative Profile : The 1,2,4-oxadiazole ring is generally stable under mild oxidizing conditions. However, substituents on the ring can be susceptible to oxidation. For example, a methyl group on the ring could potentially be oxidized to a carboxylic acid derivative. smolecule.com

Reductive Profile : The weak O-N bond in the 1,2,4-oxadiazole ring makes it susceptible to reductive cleavage. mdpi.comchim.it This reduction can lead to ring-opening, generating acyclic intermediates that can be further transformed. While the ring can be reduced, the bromine atom at C3 can also be a site for reduction, although this is less commonly exploited than its reactivity in substitution and coupling reactions.

Computational and Theoretical Chemistry Studies of 3 Bromo 1,2,4 Oxadiazole

Electronic Structure and Aromaticity Analysis

A comprehensive analysis of 3-bromo-1,2,4-oxadiazole would begin with an evaluation of its electronic structure and aromaticity. The 1,2,4-oxadiazole (B8745197) ring is known to be an electron-poor system due to the presence of two electronegative nitrogen atoms and an oxygen atom. This inherent electron deficiency results in a low level of aromaticity when compared to its 1,3,4-oxadiazole (B1194373) isomer, and the ring often exhibits more heterodiene-like character.

The introduction of a bromine atom at the C3 position is expected to further influence the electronic properties. Bromine can act as an electron-withdrawing group via induction and a weak electron-donating group through resonance. Computational methods would quantify these effects. Aromaticity is not a directly observable property, but it can be assessed using various computational indicators:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion is a popular method for evaluating aromaticity. NICS values are calculated at the center of the ring (NICS(0)) and typically 1 Å above the ring plane (NICS(1)). Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity, and values near zero imply a non-aromatic system. For this compound, NICS calculations would likely confirm the modest aromaticity of the oxadiazole ring.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic reference. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic structure.

Electron Delocalization Indices: Methods such as the para-delocalization index (PDI) and the aromatic fluctuation index (FLU) can also be employed to quantify electron delocalization, a key feature of aromatic compounds.

These analyses would collectively provide a detailed picture of the electronic nature and degree of aromaticity of the this compound ring system.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the properties of molecular systems. A DFT study of this compound, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide deep insights into its structure, stability, and reactivity nih.govmdpi.com.

The first step in a DFT investigation is the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. The output provides precise data on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, frequency calculations are performed. These calculations confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allow for the prediction of spectroscopic properties. Theoretical vibrational spectra (Infrared and Raman) can be computed and compared with experimental data to validate the computational model. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹⁵N) can be calculated to aid in structural elucidation.

Table 1: Illustrative Data from Geometry Optimization of this compound This table would typically present the calculated equilibrium geometric parameters for the molecule.

| Parameter | Description | Predicted Value |

|---|---|---|

| r(N2-C3) | Bond length between N2 and C3 | (Value in Å) |

| r(C3-Br) | Bond length between C3 and Bromine | (Value in Å) |

| r(O1-N2) | Bond length between O1 and N2 | (Value in Å) |

| a(O1-N2-C3) | Bond angle for O1-N2-C3 | (Value in degrees) |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions wikipedia.org. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons irjweb.com.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO wikipedia.orgirjweb.com. Conversely, a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nature of the ring and the bromine atom would likely result in low-lying HOMO and LUMO energy levels. Analysis of the molecular orbital composition would reveal the specific atomic orbital contributions to the HOMO and LUMO, indicating which parts of the molecule are involved in electron donation and acceptance.

From the calculated HOMO and LUMO energies, a range of global reactivity descriptors can be derived to quantify the molecule's chemical behavior. These descriptors are based on conceptual DFT and provide a quantitative measure of reactivity nih.gov.

Ionization Potential (I) and Electron Affinity (A): Approximated as I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Represents the resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap irjweb.com.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons (ω = χ² / 2η). The 1,2,4-oxadiazole ring's electron-deficient nature suggests that its derivatives would possess a significant electrophilicity index.

Nucleophilicity Index (N): Measures the electron-donating capability of a molecule.

Table 2: Illustrative Quantum Chemical Descriptors for this compound This table would summarize the calculated values for key electronic properties and reactivity indices.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | (Value) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | (Value) |

| Energy Gap (ΔE) | ELUMO - EHOMO | (Value) |

| Ionization Potential (I) | -EHOMO | (Value) |

| Electron Affinity (A) | -ELUMO | (Value) |

| Electronegativity (χ) | (I + A) / 2 | (Value) |

| Chemical Hardness (η) | (I - A) / 2 | (Value) |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks nih.govresearchgate.net. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. In this compound, these regions are expected to be located around the nitrogen and oxygen atoms of the heterocyclic ring.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and represent likely sites for nucleophilic attack. These would be expected around the hydrogen atom (if present at C5) and potentially near the carbon atoms of the ring.

Green regions represent areas of neutral or near-zero potential.

The MEP surface for this compound would clearly illustrate the electron-poor nature of the oxadiazole ring and highlight the specific atoms most susceptible to intermolecular interactions.

Solute-Solvent Interaction Studies and Solvatochromism

The behavior of a molecule can change significantly in different solvents. Computational models like the Polarizable Continuum Model (PCM) can be used to study these solute-solvent interactions. By performing DFT calculations with the molecule placed in a simulated solvent environment, it is possible to predict how properties like geometry, electronic structure, and reactivity are affected by the solvent's polarity.

Solvatochromism, the change in a substance's color (i.e., its UV-visible absorption spectrum) with a change in solvent polarity, is a related phenomenon. Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of this compound in various solvents researchgate.net. A comparison of the calculated maximum absorption wavelengths (λmax) in solvents of differing polarity (e.g., hexane, chloroform, ethanol (B145695), water) would reveal the extent of its solvatochromic shift and provide insight into the nature of its excited states.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Information on molecular modeling and dynamics simulations specifically for this compound is not available in the reviewed scientific literature.

Exploration of 3 Bromo 1,2,4 Oxadiazole and Its Functionalized Analogues in Chemical Biology and Materials Science

Applications as Chemical Building Blocks in Organic Synthesis

The presence of a bromine atom on the 1,2,4-oxadiazole (B8745197) ring at the 3-position imparts significant synthetic versatility, allowing for its use as a key intermediate in the construction of more elaborate molecular structures. This reactivity is particularly exploited in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Intermediates for Complex Molecule Construction

3-Bromo-1,2,4-oxadiazole serves as a valuable precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. organic-chemistry.orgwikipedia.org This reaction allows for the formation of a carbon-carbon bond between the C3 position of the oxadiazole ring and a variety of organic groups by reacting the bromo-substituted oxadiazole with an organoboron compound in the presence of a palladium catalyst and a base. This method is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of substituents at this position, leading to the generation of diverse molecular libraries.

The reaction conditions for Suzuki-Miyaura couplings involving bromo-heterocycles are generally mild and tolerant of various functional groups, making this a robust method for the late-stage functionalization of complex molecules.

| Reactant 1 (Bromo-oxadiazole) | Reactant 2 (Boronic Acid/Ester) | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 3-Bromo-5-phenyl-1,2,4-oxadiazole (B1276993) | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol (B145695)/Water | 3,5-Diphenyl-1,2,4-oxadiazole |

| 3-Bromo-5-methyl-1,2,4-oxadiazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/Water | 5-Methyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole |

| 3-Bromo-5-(thiophen-2-yl)-1,2,4-oxadiazole | Naphthylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/Water | 3-(Naphthalen-1-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole |

Components in Ligand Design for Catalysis

The 1,2,4-oxadiazole nucleus, and heterocyclic compounds in general, can be incorporated into the structure of ligands for transition metal catalysis. The nitrogen atoms within the oxadiazole ring can act as coordination sites for metal centers. By functionalizing the 3-position of the 1,2,4-oxadiazole ring, which can be achieved via cross-coupling reactions of this compound, it is possible to synthesize ligands with tailored steric and electronic properties. These tailored ligands can, in turn, influence the activity, selectivity, and stability of the resulting metal catalysts. nih.gov For instance, the introduction of phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties through the C3 position can lead to the formation of effective ligands for a variety of catalytic transformations.

Scaffold Design in Biomedical Research (Pre-clinical, Non-Human Focus)

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding interactions.

Bioisosteric Replacements for Amide and Ester Functionalities

One of the most significant applications of the 1,2,4-oxadiazole moiety in drug design is its use as a bioisostere for amide and ester groups. nih.govnih.govresearchgate.net Bioisosterism refers to the replacement of a functional group within a bioactive molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile.

Amide and ester bonds are susceptible to enzymatic hydrolysis by proteases and esterases in vivo, which can lead to rapid metabolism and poor pharmacokinetic properties. The 1,2,4-oxadiazole ring is hydrolytically stable and can mimic the steric and electronic properties of amide and ester functionalities. cambridgemedchemconsulting.comdrughunter.com It can act as a hydrogen bond acceptor, a key interaction often mediated by the carbonyl oxygen of amides and esters. This bioisosteric replacement can lead to compounds with enhanced metabolic stability, improved oral bioavailability, and maintained or even improved biological activity. nih.govnih.gov

| Original Functional Group | Bioisosteric Replacement | Key Properties Mimicked | Advantages of Replacement |

|---|---|---|---|

| Amide | 1,2,4-Oxadiazole | Hydrogen bond acceptor capacity, planarity, dipole moment | Increased metabolic stability, resistance to hydrolysis |

| Ester | 1,2,4-Oxadiazole | Hydrogen bond acceptor capacity, size, and shape | Enhanced stability against esterases, improved pharmacokinetic profile |

Design of Ligands for Enzyme and Receptor Modulation

The 1,2,4-oxadiazole scaffold has been successfully incorporated into the design of ligands that can modulate the activity of various enzymes and receptors. The rigid, planar structure of the oxadiazole ring can serve as a template to position key pharmacophoric groups in a defined orientation for optimal interaction with a biological target.

For example, derivatives of 1,2,4-oxadiazole have been investigated as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov In one study, a series of 1,2,4-oxadiazole compounds were designed based on the structure of the known acetylcholinesterase inhibitor donepezil, leading to the identification of potent and selective BuChE inhibitors. nih.gov

Furthermore, 1,2,4-oxadiazole-containing compounds have been developed as modulators of G protein-coupled receptors (GPCRs), such as the metabotropic glutamate (B1630785) receptor 4 (mGlu4). researchgate.net These modulators can act as positive allosteric modulators (PAMs), enhancing the receptor's response to its endogenous ligand. Additionally, 1,2,4-oxadiazole derivatives have been identified as antagonists for the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid metabolism. nih.gov

Anti-Inflammatory Modulators: Mechanistic Basis for Activity

A significant body of research has demonstrated the anti-inflammatory potential of 1,2,4-oxadiazole derivatives. Their mechanism of action often involves the modulation of key signaling pathways and enzymes that play a central role in the inflammatory response.

One of the primary mechanisms underlying the anti-inflammatory effects of some 1,2,4-oxadiazole analogues is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govfrontiersin.org NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including those encoding cytokines and chemokines. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of its target genes. Certain 1,2,4-oxadiazole compounds have been shown to inhibit the activation of NF-κB, thereby suppressing the production of inflammatory mediators. nih.gov For instance, some resveratrol (B1683913) analogs incorporating a 1,2,4-oxadiazole ring have demonstrated potent inhibition of NF-κB activation. nih.gov

Another important mechanism of anti-inflammatory action for 1,2,4-oxadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and has housekeeping functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Several series of 1,2,4-oxadiazole derivatives have been synthesized and evaluated as potent and selective COX-2 inhibitors. nih.govmdpi.com

Furthermore, some 1,2,4-oxadiazole-based compounds have been shown to inhibit nitric oxide synthase (NOS). nih.govnih.gov There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS produce low levels of nitric oxide (NO) involved in physiological processes, iNOS is expressed in response to inflammatory stimuli and produces large amounts of NO, which can contribute to tissue damage. Inhibition of iNOS is therefore a target for anti-inflammatory drug development.

| Target | Mechanism of Action | Therapeutic Relevance |

|---|---|---|

| NF-κB | Inhibition of nuclear translocation and transcriptional activity | Broad-spectrum anti-inflammatory effects |

| Cyclooxygenase-2 (COX-2) | Selective inhibition of prostaglandin (B15479496) synthesis | Reduced inflammation and pain with potentially fewer gastrointestinal side effects |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of excessive nitric oxide production | Prevention of NO-mediated tissue damage in inflammatory conditions |

Antimicrobial and Antiviral Agent Scaffolds

The 1,2,4-oxadiazole scaffold has been extensively investigated for its potential in developing new anti-infective agents. Functionalized analogues, particularly 3-aryl-1,2,4-oxadiazoles, have shown promising activity against various pathogens.

One notable area of research has been in the development of antiviral compounds. For instance, researchers have identified 3-aryl-1,2,4-oxadiazole derivatives as potent inhibitors of human rhinovirus (hRV), the primary cause of the common cold. By replacing a metabolically unstable ester moiety in a known antiviral compound with a 1,2,4-oxadiazole ring, a new series of molecules with improved metabolic stability and high efficacy against hRV-A and hRV-B strains was developed. oarjst.com One of the most potent compounds, 3k , demonstrated significant efficacy against hRV-B14, hRV-A21, and hRV-A71 with EC50 values in the nanomolar range. oarjst.com This compound also exhibited a favorable pharmacokinetic profile in in vivo studies, marking it as a strong candidate for further development. oarjst.com

| Compound | Target Virus | EC50 (nM) | Reference |

| 3j | hRV-B14 | 73.0 | oarjst.com |

| hRV-A21 | 2.5 | oarjst.com | |

| hRV-A71 | 11.0 | oarjst.com | |

| 3k | hRV-B14 | 66.0 | oarjst.com |

| hRV-A21 | 22.0 | oarjst.com | |

| hRV-A71 | 3.7 | oarjst.com |

Anticancer Agent Scaffolds: In Vitro Mechanistic Investigations at the Cellular Level

The 1,2,4-oxadiazole nucleus is a prominent feature in the design of novel anticancer agents. The discovery that 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole can induce apoptosis was a significant breakthrough in this area. scielo.br Subsequent research has focused on elucidating the cellular mechanisms through which these compounds exert their cytotoxic effects.

A key mechanism of action for some 3-aryl-5-aryl-1,2,4-oxadiazoles is the activation of caspases, which are crucial executioners of apoptosis. rsc.org Studies have shown that these compounds can trigger the caspase cascade, leading to programmed cell death in breast and colorectal cancer cell lines. rsc.org The interaction of the 1,2,4-oxadiazole ring with amino acid residues in the binding sites of caspases, such as Gly238 and Cys285, through hydrogen bonding appears to be a critical factor for their biological activity. rsc.org

Furthermore, in vitro studies on melanoma cells have demonstrated that certain 1,2,4-oxadiazole derivatives can induce necrosis and polarize tumor-associated macrophages to an M1 phenotype, which is associated with anti-tumoral activity. nih.gov This suggests that these compounds may have a dual role in not only directly killing cancer cells but also modulating the tumor microenvironment to be less hospitable for tumor growth.

Research into hybrid molecules combining the 1,2,4-oxadiazole ring with other anticancer pharmacophores has also yielded promising results against various cancer cell lines, including MCF-7 (breast), A549 (lung), and MDA-MB-231 (breast). msptm.orgrsc.org

| Cell Line | Compound Class | Observed Effect | Reference |

| Breast, Colorectal | 3-Aryl-5-aryl-1,2,4-oxadiazoles | Caspase-3 activation, Apoptosis induction | rsc.org |

| B16-F10 (Melanoma) | N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | Necrosis, M1 macrophage polarization | nih.gov |

| HT-29 (Colon), HL60 (Leukemia), NCI H-292 (Lung) | 3-Aryl-(1,2,4-oxadiazol-5-yl)-propan-2-ones | Cytotoxicity | chim.it |

| MCF-7, A549, MDA-MB-231 | 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives | Cytotoxicity | scielo.br |

Antiparasitic and Antitubercular Agent Scaffolds

The development of new drugs to combat parasitic and mycobacterial infections is a global health priority. The 1,2,4-oxadiazole scaffold has emerged as a valuable template in this endeavor.

In the realm of antiparasitic research, 3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles have been designed as potential agents against trypanosomatids, the causative agents of diseases like Chagas disease and leishmaniasis. researchgate.netnih.gov These compounds are conceptualized through a molecular hybridization approach, combining structural motifs known to have antiparasitic and antimitotic activities. nih.gov Furthermore, 3-(4-substituted-aryl)-1,2,4-oxadiazoles-N-acylhydrazones have shown higher potency against Trypanosoma cruzi than the current reference drug, benznidazole. scielo.br

The 1,2,4-oxadiazole core has also been instrumental in the search for new antitubercular drugs. science24.com Derivatives of this scaffold are known to be active against Mycobacterium tuberculosis, including drug-resistant strains. science24.com A significant finding is that 3,5-disubstituted 1,2,4-oxadiazoles can act as potent inhibitors of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. oarjst.com The putative target for these compounds is the polyketide synthase (Pks13) enzyme. oarjst.com

A specific and highly relevant example involves the use of a this compound derivative in the synthesis of new antitubercular agents. Researchers have synthesized a 1,2,4-oxadiazole analog by modifying a known antitubercular hit, which revealed mutations in decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1) in resistant mutants. nih.gov This was achieved through a nucleophilic substitution reaction of 3-bromo-5-phenyl-1,2,4-oxadiazole with piperidine-4-carboxylate, followed by further synthetic steps. nih.gov The resulting compound was tolerated, with only a slight increase in the Minimum Inhibitory Concentration (MIC) compared to its 1,3,4-oxadiazole (B1194373) counterpart, indicating the potential of this scaffold in targeting DprE1. nih.gov

| Target Organism | Compound Class/Derivative | Mechanism of Action/Target | Reference |

| Trypanosomatids | (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | Antiproliferative | researchgate.netnih.gov |

| Trypanosoma cruzi | 3-(4-substituted-aryl)-1,2,4-oxadiazoles-N-acylhydrazones | Not specified | scielo.br |

| Mycobacterium tuberculosis | 3,5-disubstituted-1,2,4-oxadiazoles | Inhibition of mycolic acid synthesis (Pks13) | oarjst.com |

| Mycobacterium tuberculosis | Functionalized 3-bromo-5-phenyl-1,2,4-oxadiazole | DprE1 inhibition | nih.gov |

Neuroprotective and Procognitive Agent Scaffolds

Derivatives of 1,2,4-oxadiazole are being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. The 3,5-disubstituted-1,2,4-oxadiazole structural motif is a key component in several candidates being investigated for their neuroprotective and procognitive effects. science24.com These compounds are thought to exert their therapeutic potential through multiple mechanisms, including the inhibition of cholinesterases and monoamine oxidases, as well as providing neuroprotection via antioxidant activity. science24.com

Studies on N-alkyl-1,2,4-oxadiazolidine-3,5-diones have demonstrated their ability to protect neuronal cells from death in in vitro models of cerebral ischemia. nih.gov The neuroprotective mechanisms of these compounds are linked to their modulation of MAP kinase pathways, which are critical in nerve cell survival and death. nih.gov The research indicates that different analogues provide neuroprotection through distinct mechanisms of action. nih.gov

Other Bioactive Scaffolds (e.g., Anticonvulsant, Antidiabetic, Analgesic, Antidepressant, Antioxidant)

The versatility of the 1,2,4-oxadiazole scaffold extends to a wide range of other biological activities.

Anticonvulsant: While specific studies on this compound derived anticonvulsants are not detailed, the broader class of 1,3,4-oxadiazole derivatives has shown promise in animal models of epilepsy, such as the maximal electroshock and pentylenetetrazole-induced seizure tests. wu.ac.th

Antidiabetic: The 1,2,4-oxadiazole ring is present in molecules designed as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a target for the treatment of type 2 diabetes. mdpi.com Both 1,2,4- and 1,3,4-oxadiazole derivatives are being actively investigated for their antidiabetic potential, with mechanisms including the inhibition of α-glucosidase and α-amylase. nih.govresearchgate.netijprajournal.com

Analgesic and Anti-inflammatory: The 1,2,4-oxadiazole nucleus is considered a privileged scaffold for developing analgesic and anti-inflammatory agents. researchgate.netscielo.br Some derivatives have shown potent analgesic activity, in some cases superior to standard drugs like diclofenac. nih.gov

Antidepressant: Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antidepressant activity, with some compounds showing efficacy in forced swimming and tail suspension tests in animal models. nih.govbdpsjournal.orgresearchgate.net The mechanism of action for some of these compounds is believed to involve interaction with the 5-HT1A receptor. nih.govresearchgate.net

Antioxidant: Many 1,2,4-oxadiazole derivatives exhibit antioxidant properties. science24.com The ability of these compounds to scavenge free radicals is a key aspect of their neuroprotective and other therapeutic effects.

Contributions to Advanced Materials Science

Beyond its applications in medicinal chemistry, the 1,2,4-oxadiazole core has also found a place in the development of advanced materials, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The electron-deficient nature of the oxadiazole ring makes it an excellent component for electron-transporting and hole-blocking layers in OLEDs. While much of the research has focused on the 1,3,4-oxadiazole isomer, the principles are applicable to 1,2,4-oxadiazole derivatives as well.

The synthesis of materials for OLEDs often involves cross-coupling reactions to build complex molecular architectures with specific electronic properties. rsc.org Bromo-substituted aromatic and heteroaromatic compounds are common starting materials for these reactions. For example, 2-(3-bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole has been used in Suzuki coupling reactions to synthesize bipolar host materials for phosphorescent OLEDs. rsc.org This approach allows for the tuning of the material's properties, such as its LUMO energy level, to optimize device performance. rsc.org Given the reactivity of the bromine atom in this compound, it represents a valuable building block for creating novel materials for optoelectronic applications, although specific examples are still emerging in the literature.

Luminescent and Scintillating Material Components

The inherent electronic and structural features of the oxadiazole ring make its derivatives prime candidates for use in luminescent materials and organic electronics. The 1,3,4-oxadiazole moiety, an isomer of the 1,2,4-oxadiazole, is noted for its electron-withdrawing nature, which makes it a valuable component in various conducting systems. mdpi.com This property helps to improve the quantum yield of fluorescence and enhance molecular stability, leading to applications as organic light-emitting diodes (OLEDs), laser dyes, optical brighteners, and scintillators. mdpi.com

Derivatives of 1,3,4-oxadiazole are characterized as effective electron transporters and hole blockers, possessing high photoluminescence quantum yields and excellent thermal and chemical stability. nih.govresearchgate.net Research into 2,5-diaryl-1,3,4-oxadiazoles has confirmed their suitability as electron-transporting materials in the fabrication of electroluminescent devices. rsc.org The photophysical properties of these compounds, including strong absorption in the UV region and high fluorescence quantum yields in solution, underscore their potential in optoelectronic applications. nih.gov A combined experimental and theoretical study of a brominated 1,3,4-oxadiazole derivative (BP-OXA) determined its experimental optical band gap to be approximately 3.84 eV, indicating semiconductor properties suitable for optoelectronic use. researchgate.net While direct studies on this compound are limited, the established luminescent properties of the oxadiazole core, coupled with the heavy-atom effect of bromine which can influence photophysical pathways, suggest that its functionalized analogues are promising candidates for the development of novel phosphorescent and scintillating materials.

Electronic Transport Properties and Thermal Stability Considerations

The 1,2,4-oxadiazole ring is exceptionally stable, tolerating both strong acids and bases. nih.gov This chemical robustness, combined with high thermal stability, is a critical feature for materials used in electronic devices. Studies on various oxadiazole-containing compounds have consistently demonstrated their high decomposition temperatures. For instance, a series of 1,3,4-oxadiazole based energetic materials showed excellent thermal stabilities with decomposition temperatures (Tdec) ranging from 338 °C to 368 °C. rsc.org Similarly, energetic materials incorporating 1,2,4-oxadiazole bridges exhibit high thermal stability, with decomposition temperatures recorded at 274 °C and 317 °C for different analogues. nih.gov

From an electronic perspective, the oxadiazole ring's electron-deficient nature makes it an excellent component for electron-transporting materials in OLEDs. researchgate.netrsc.org Theoretical and computational studies, such as Density Functional Theory (DFT), have been employed to understand the electronic structure of these derivatives. nih.govdaneshyari.com These studies analyze key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a crucial factor determining the electronic and optical properties of a molecule. For brominated carbazole/oxadiazole hybrid hosts, LUMO levels were found to be in the range of 2.55–2.59 eV, which is characteristic of oxadiazole derivatives used in electronic applications. researchgate.net The introduction of a bromine atom can further modulate these electronic properties, making this compound a valuable precursor for creating materials with tailored energy levels and enhanced thermal resilience for advanced electronic applications.

Agrochemical Applications

The 1,2,4-oxadiazole scaffold is a prominent feature in the development of modern agrochemicals due to its broad spectrum of biological activities and metabolic stability. mdpi.comd-nb.info The versatility of this compound as a chemical intermediate allows for the synthesis of diverse derivatives with potent herbicidal, insecticidal, and fungicidal properties.

Herbicidal Compound Development

Derivatives of the isomeric 1,3,4-oxadiazole ring are recognized for their use as plant protection agents, including applications as herbicides. mdpi.com While specific herbicidal compounds derived directly from this compound are not extensively detailed in readily available literature, the general class of oxadiazoles (B1248032) has proven effective. For example, compounds combining a 1,3,4-oxadiazole ring with 3,5-dihalophenoxypyridines have demonstrated activity against weeds like Echinochloa cruss-galli and Avena fatua. mdpi.com The established biological activity of the oxadiazole core suggests that functionalized analogues of this compound remain a promising area for the discovery of new herbicidal agents.

Insecticidal Compound Development

The 1,2,4-oxadiazole moiety has been successfully incorporated into novel insecticidal compounds. Research has shown that meta-diamide compounds containing a 1,2,4-oxadiazole group exhibit significant insecticidal activity against lepidopteran pests. researchgate.net In one study, certain derivatives demonstrated 100% insecticidal activity against armyworm at a concentration of 10 mg/L. researchgate.net Another area of research focuses on inhibiting crucial insect-specific metabolic pathways. A series of 1,2,4-oxadiazole derivatives were developed as inhibitors of 3-hydroxykynurenine transaminase (HKT), an essential enzyme in Aedes aegypti mosquitoes, which are vectors for diseases like dengue and Zika. nih.gov These compounds act as competitive inhibitors with IC50 values in the micromolar range, highlighting a potential mechanism for larvicidal action. nih.gov The this compound scaffold provides a key starting point for synthesizing such complex and targeted insecticidal agents.

| Compound Class | Target Pest(s) | Activity/Concentration | Reference |

| meta-Diamide 1,2,4-oxadiazoles | Armyworm | 100% activity at 10 mg/L | researchgate.net |

| meta-Diamide 1,2,4-oxadiazoles | Plutella xylostella | 100% activity at 100 mg/L | researchgate.net |

| Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates | Aedes aegypti (larvicide via HKT inhibition) | IC50 values from 42 to 339 µM | nih.gov |

Fungicidal Compound Development

The development of fungicides is arguably one of the most successful applications of 1,2,4-oxadiazole chemistry in agriculture. Numerous studies and patents describe the potent antifungal activity of its derivatives against a wide range of plant pathogens. mdpi.comgoogleapis.comgoogle.com A primary mechanism of action for many of these compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. mdpi.comnih.gov

For example, a series of novel 1,2,4-oxadiazole derivatives containing amide fragments was synthesized and tested against various fungi. nih.gov One compound, F15, demonstrated excellent activity against Sclerotinia sclerotiorum, with an EC50 value of 2.9 µg/mL, which is comparable to commercial fungicides like thifluzamide (B1681302) and fluopyram. nih.gov Another study on derivatives containing anisic acid showed significant activity against multiple pathogens, with compound 4f exhibiting an EC50 value of just 8.81 µg/mL against Colletotrichum capsica. mdpi.com The this compound is a critical building block for creating these sophisticated molecules, where the bromine atom can be readily displaced in cross-coupling reactions to introduce the complex side chains necessary for potent biological activity.

| Derivative Class | Pathogen | EC50 (µg/mL) | Reference |

| Amide-containing 1,2,4-oxadiazole (F15) | Sclerotinia sclerotiorum | 2.9 | nih.gov |

| Anisic acid-containing 1,2,4-oxadiazole (4f) | Rhizoctonia solani | 12.68 | mdpi.com |

| Anisic acid-containing 1,2,4-oxadiazole (4f) | Fusarium graminearum | 29.97 | mdpi.com |

| Anisic acid-containing 1,2,4-oxadiazole (4f) | Exserohilum turcicum | 29.14 | mdpi.com |

| Anisic acid-containing 1,2,4-oxadiazole (4f) | Colletotrichum capsica | 8.81 | mdpi.com |

Role as Corrosion Inhibitors

Oxadiazole derivatives have emerged as effective corrosion inhibitors, particularly for protecting mild steel in acidic environments. researchgate.net Their efficacy stems from the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic ring. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. researchgate.netresearchgate.net

Studies on 1,3,4-oxadiazole derivatives have demonstrated high inhibition efficiencies. For example, 2-benzyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (2B54NPO) showed an inhibition efficiency of 96.54% at a concentration of 300 ppm in 1 M HCl, as determined by weight loss measurements. researchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm that these molecules act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.netacs.org The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm. researchgate.netacs.org Although specific studies on this compound as a corrosion inhibitor are not prominent, its structure contains the essential oxadiazole core. The presence of the additional bromine heteroatom could potentially enhance its adsorption capabilities and, therefore, its inhibitory performance, making its functionalized analogues a subject of interest for future research in this field.

| Inhibitor Compound | Medium | Max Inhibition Efficiency (%) | Method | Reference |

| 2-benzyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (2B54NPO) | 1 M HCl | 96.54 | Weight Loss | researchgate.net |

| 2-(4-methoxyphenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole (24MO5POO) | 1 M HCl | 92.19 | Weight Loss | researchgate.net |

| 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole (POX) | 1 N HCl | 97.83 | Weight Loss | researchgate.net |

| 2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (4-PMOX) | 1 N HCl | 98.00 | Weight Loss | researchgate.net |

Future Research Trajectories and Interdisciplinary Opportunities

Innovations in Synthetic Methodologies for Accessing Diverse Analogs

Future research will likely focus on developing more efficient and versatile synthetic methods to create a wide array of 3-bromo-1,2,4-oxadiazole analogs. Current synthetic routes often involve multi-step processes. nih.gov One common approach is the cyclization of amidoximes with acylating agents, followed by bromination. beilstein-journals.org Another key method involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. beilstein-journals.orgscielo.br

Innovations may include the development of one-pot parallel synthesis techniques to rapidly generate libraries of diverse 3,5-disubstituted 1,2,4-oxadiazoles from readily available starting materials like carboxylic acids and nitriles. acs.org Such high-throughput methods are crucial for exploring the vast chemical space around the 1,2,4-oxadiazole (B8745197) core and for identifying novel bioactive compounds. acs.org The use of microwave-assisted synthesis could also significantly shorten reaction times and improve yields. nih.govmdpi.com Furthermore, exploring novel catalytic systems, such as copper-catalyzed cascade reactions, could provide milder and more efficient pathways to these heterocycles. mdpi.com The development of synthetic protocols on solid supports or for DNA-encoded libraries would also facilitate the creation of large and diverse collections of these compounds for screening. nih.gov

Advanced Characterization of Reaction Intermediates and Transition States

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of 3-bromo-1,2,4-oxadiazoles is crucial for optimizing existing methods and designing new ones. Future research will likely employ advanced spectroscopic and computational techniques to characterize transient intermediates and transition states. For instance, in the common synthesis from amidoximes, the O-acylamidoxime is a key intermediate that undergoes cyclodehydration to form the oxadiazole ring. nih.govacs.org

Detailed mechanistic studies, including kinetic analysis and isotopic labeling, can elucidate the finer details of these transformations. The Boulton-Katritzky rearrangement, a known thermal transformation of 1,2,4-oxadiazoles, involves a nucleophilic attack on the N(2) position and cleavage of the O(1)-N(2) bond, leading to other heterocyclic systems. chim.it Understanding the factors that govern these rearrangements, such as substituent effects and solvent choice, is essential for controlling the reaction outcomes. Advanced computational modeling can provide valuable insights into the energetics and geometries of transition states, complementing experimental findings.

Predictive Computational Tools for Structure-Activity Relationship Discovery

Computational chemistry is set to play an increasingly vital role in accelerating the discovery of novel this compound derivatives with desired properties. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of these compounds with their biological activities. researchgate.net For example, 3D-QSAR models have been used to study 1,2,4-oxadiazole derivatives as inhibitors of bacterial enzymes like Sortase A. researchgate.net

Molecular docking simulations can predict the binding modes of 1,2,4-oxadiazole analogs to specific biological targets, helping to rationalize their activity and guide the design of more potent and selective molecules. mdpi.commdpi.com These computational tools can be used to screen virtual libraries of compounds before their synthesis, saving time and resources. Furthermore, in silico prediction of ADME (absorption, distribution, metabolism, and excretion) properties can help in the early identification of drug candidates with favorable pharmacokinetic profiles. mdpi.com

Exploration of Novel Biological Targets and Polypharmacology

The 1,2,4-oxadiazole ring is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov Future research will likely expand the scope of biological targets for this compound derivatives.

The concept of polypharmacology, where a single compound is designed to interact with multiple targets, is a promising strategy for treating complex diseases. nih.gov The versatile 1,2,4-oxadiazole scaffold is well-suited for the design of multi-target agents. nih.gov For example, derivatives have been identified as dual modulators of the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR), which are important in inflammatory disorders. mdpi.com Other research has focused on their potential as inhibitors of enzymes like butyrylcholinesterase, relevant to neurodegenerative diseases, or as nematicides targeting acetylcholine (B1216132) receptors. nih.govmdpi.com The exploration of novel targets could lead to the discovery of first-in-class therapeutics for a variety of diseases.

Integration into Multifunctional Materials and Hybrid Systems

Beyond medicinal chemistry, the unique electronic and structural properties of the 1,2,4-oxadiazole ring make it an attractive building block for advanced materials. psu.edu Future research could explore the incorporation of this compound units into polymers, metal-organic frameworks (MOFs), or other functional materials. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the creation of complex architectures.

The development of hybrid molecules that combine the 1,2,4-oxadiazole core with other functional moieties is another exciting avenue. For instance, hybrids of 1,2,4-oxadiazole and quinazolinone have been investigated as antiproliferative agents. nih.govfrontiersin.org Similarly, hybrids with 2-imidazoline have shown promise as antibacterial agents. mdpi.com There is also potential for creating energetic materials by combining the 1,2,4-oxadiazole backbone with energetic functional groups. frontiersin.orgrsc.org These interdisciplinary approaches could lead to the development of novel materials with applications in electronics, catalysis, and sensing.

Q & A

Basic Questions

Q. What are common synthetic routes for 3-Bromo-1,2,4-oxadiazole derivatives, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves cyclization or cycloaddition reactions. For example, 1,3-dipolar cycloaddition of nitrile oxides with nitriles or brominated precursors under reflux conditions in solvents like DMSO or ethanol. Reaction optimization includes adjusting reflux duration (e.g., 18 hours for cyclization in DMSO), stoichiometry of reagents, and post-reaction purification via crystallization (water-ethanol mixtures yield light-yellow powders with ~65% efficiency) . Acid catalysis (e.g., glacial acetic acid) is used to facilitate condensation with aldehydes .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁵N) to confirm substituent positions and ring structure .

- IR spectroscopy to identify functional groups like C-Br and C=N .

- Single-crystal X-ray diffraction to resolve stereochemistry and torsion angles (e.g., non-planar oxadiazole rings with angles like 5.88° observed in derivatives) .

- Thermal analysis (DSC) to assess stability and decomposition profiles, critical for energetic materials research .

Q. What biological activities have been reported for this compound derivatives?

- Methodological Answer : Derivatives exhibit:

- Antiviral activity against human respiratory syncytial virus (hRV) and Enterovirus A71, though cytotoxicity must be balanced via structural modifications (e.g., aryl group substitutions) .

- Nematicidal and antifungal properties when combined with amide fragments; bioactivity assays involve in vitro testing against plant-parasitic nematodes .

- Antioxidant effects via scavenging ABTS⁺ and DPPH radicals, enhanced by vanillin-substituted aryl groups .

Advanced Research Questions

Q. How do base-catalyzed and uncatalyzed pathways influence rearrangement mechanisms of this compound derivatives?

- Methodological Answer : Kinetic studies in mixed solvents (e.g., dioxane/water) reveal two pathways:

- Uncatalyzed pathway : pH-independent, likely involving direct ring-opening.

- Base-catalyzed pathway : Proton concentration-dependent, proceeding via deprotonation intermediates. Computational modeling (e.g., DFT) and kinetic isotope effects can distinguish transition states. For example, rearrangement of Z-hydrazones to triazoles occurs faster under basic conditions (pS+ > 10) .

Q. How can researchers design this compound-based energetic materials with optimal performance?

- Methodological Answer : Key design principles include:

- Density optimization : Introduce nitro or fluorodinitro groups to increase crystal density (e.g., 1.85 g/cm³ in compound 2-3) .

- Thermal stability : DSC and TGA assess decomposition thresholds (>200°C preferred).

- Detonation performance : Use Gaussian 03 to calculate detonation velocity (e.g., 9046 m/s) and pressure (37.4 GPa), outperforming RDX in some derivatives .

Q. How can structural contradictions in biological activity data be resolved (e.g., high antiviral activity vs. cytotoxicity)?

- Methodological Answer :

- SAR studies : Systematically modify substituents (e.g., replacing bromine with methyl or methoxy groups) to isolate cytotoxicity drivers. For example, 3-aryl substitutions improve hydrophilicity but may increase toxicity .

- Metabolic profiling : Assess hepatic microsomal stability to identify metabolically labile groups causing toxicity .

- Computational docking : Predict binding affinity to target proteins (e.g., hRV capsid) while screening for off-target interactions .

Methodological Considerations

- Data Contradictions : In kinetic studies, solvent polarity and pH scales (e.g., pS+) must be standardized to reconcile divergent rate constants .

- Energetic Materials Safety : Sensitivity testing (impact: 14 J; friction: 160 N) ensures safe handling .

- Crystallography Challenges : Non-planar oxadiazole rings require high-resolution X-ray data to avoid misassignment of substituent orientations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.